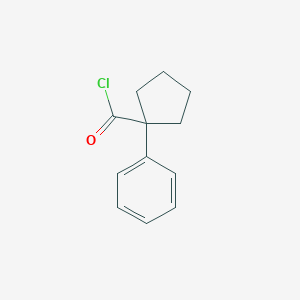

1-Phenylcyclopentane-1-carbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1-phenylcyclopentane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYKUYNVZHTPCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20495313 | |

| Record name | 1-Phenylcyclopentane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17380-62-0 | |

| Record name | 1-Phenylcyclopentane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17380-62-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Phenylcyclopentane-1-carbonyl chloride physical properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical properties, synthesis protocols, and chemical relationships of 1-Phenylcyclopentane-1-carbonyl chloride (CAS No: 17380-62-0), a key intermediate in the synthesis of various pharmaceutical compounds.

Core Physical and Chemical Properties

This compound is a reactive acyl chloride characterized by a cyclopentane ring substituted with both a phenyl group and a carbonyl chloride functional group at the same carbon position. Its high reactivity makes it a valuable reagent for introducing the 1-phenylcyclopentanecarbonyl moiety into molecules, particularly in the development of active pharmaceutical ingredients.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 17380-62-0 | [1][2][3] |

| Molecular Formula | C₁₂H₁₃ClO | [1] |

| Molecular Weight | 208.68 g/mol | [1] |

| Physical State | Liquid | [2] |

| Boiling Point | 149-150 °C at 2.92 kPa | [2] |

| Density | Data not available | |

| Refractive Index | Data not available |

Note: Some commercial sources incorrectly cite the molecular formula as C₁₂H₁₂Cl₂O. The formula C₁₂H₁₃ClO provided by PubChem is considered more accurate.

Synthesis Pathway and Experimental Protocols

The synthesis of this compound is typically achieved via a two-step process, starting from the cyclization of precursors to form an intermediate carboxylic acid, which is then chlorinated.

Synthesis Workflow Diagram

Caption: Synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 1-Phenylcyclopentanecarboxylic acid (Precursor)

This procedure is based on the cyclization of phenylacetonitrile with 1,4-dibromobutane followed by hydrolysis.[2]

-

Cyclization:

-

To a suitable reaction vessel, add phenylacetonitrile and dimethyl sulfoxide (DMSO).

-

Under stirring, add a concentrated aqueous solution of sodium hydroxide.

-

Heat the mixture to 50-55 °C and maintain this temperature for approximately 2 hours.

-

Slowly add 1,4-dibromobutane to the reaction mixture. An exothermic reaction will naturally raise the temperature to 85-90 °C.

-

Maintain this temperature for 4 hours to ensure the completion of the cyclization reaction.

-

After cooling, add water to the mixture to induce phase separation.

-

Separate the organic layer, which contains 1-phenyl-1-cyanocyclopentane. Purification can be achieved by vacuum distillation.

-

-

Hydrolysis:

-

The crude 1-phenyl-1-cyanocyclopentane is subjected to hydrolysis in a strong acidic medium (e.g., concentrated HCl or H₂SO₄).

-

The mixture is heated to a temperature of at least 120 °C to drive the conversion of the nitrile to the carboxylic acid.

-

Upon completion, the product, 1-Phenylcyclopentanecarboxylic acid, can be isolated and purified by standard methods such as crystallization or chromatography.

-

Step 2: Synthesis of this compound

This protocol describes a general method for the conversion of a carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂).

-

Preparation:

-

All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.

-

Charge a two-necked round-bottomed flask, equipped with a magnetic stir bar and a reflux condenser, with 1-Phenylcyclopentanecarboxylic acid (1.0 equivalent).

-

-

Reaction:

-

Add an excess of thionyl chloride (SOCl₂, typically 2.0 equivalents). The reaction can be run neat or in an inert solvent like dichloromethane (DCM) or toluene.

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux (the temperature will depend on whether a solvent is used). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

-

Work-up and Isolation:

-

After the reaction mixture has cooled to room temperature, the excess thionyl chloride must be removed.

-

This is achieved by distillation or rotary evaporation under reduced pressure. It is crucial to use a trap (e.g., a sodium hydroxide solution) to neutralize the toxic and corrosive vapors of thionyl chloride.

-

The resulting crude this compound is often of sufficient purity for subsequent reactions. If higher purity is required, it can be purified by vacuum distillation.

-

This technical guide provides a summary of the available information on this compound, which is crucial for its application in research and development. The provided protocols and data are intended to aid scientists in the safe and effective handling and synthesis of this versatile chemical intermediate.

References

1-Phenylcyclopentane-1-carbonyl chloride chemical structure and analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 1-Phenylcyclopentane-1-carbonyl chloride, a key intermediate in the synthesis of various organic compounds.

Chemical Structure and Properties

This compound is a reactive acyl chloride featuring a cyclopentane ring substituted with both a phenyl group and a carbonyl chloride group at the same carbon atom.

Chemical Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 17380-62-0

-

Molecular Formula: C₁₂H₁₃ClO

-

SMILES: C1CCC(C1)(C(=O)Cl)C2=CC=CC=C2

-

InChI: InChI=1S/C12H13ClO/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 208.68 g/mol | [1][2] |

| Boiling Point | 149-150 °C at 2.92 kPa | [3] |

| Appearance | Liquid (at standard conditions) | [3] |

| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents. |

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from phenylacetonitrile and 1,4-dibromobutane. The overall synthetic pathway is illustrated in the diagram below.

Caption: Synthetic pathway for this compound.

The initial step involves the alkylation of phenylacetonitrile with 1,4-dibromobutane in the presence of a base to form the cyclopentane ring, yielding 1-phenylcyclopentane-1-carbonitrile.[3] This nitrile is then subjected to acidic hydrolysis to produce 1-phenylcyclopentane-1-carboxylic acid. Finally, the carboxylic acid is converted to the target acyl chloride using a suitable chlorinating agent such as thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or phosphorus pentachloride (PCl₅).[3]

Chemical Reactivity and Analysis

As a typical acyl chloride, this compound is a reactive compound that readily undergoes nucleophilic acyl substitution reactions. It is susceptible to hydrolysis, reacting with water to form the corresponding carboxylic acid. This reactivity necessitates handling and storage under anhydrous conditions.

Spectroscopic Analysis

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Aromatic protons (phenyl group): ~7.2-7.5 ppm (multiplet, 5H). Cyclopentane protons: ~1.8-2.5 ppm (multiplets, 8H). |

| ¹³C NMR | Carbonyl carbon: ~170-175 ppm. Quaternary carbon (C-Ph and C-COCl): ~60-70 ppm. Phenyl carbons: ~125-140 ppm. Cyclopentane carbons: ~25-40 ppm. |

| Infrared (IR) Spectroscopy | Strong C=O stretch: ~1780-1820 cm⁻¹. C-Cl stretch: ~650-850 cm⁻¹. Aromatic C-H stretch: >3000 cm⁻¹. Aliphatic C-H stretch: <3000 cm⁻¹. |

Chromatographic Analysis

Due to its high reactivity, direct analysis of this compound by gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be challenging. Derivatization is often employed to convert the acyl chloride into a more stable derivative prior to analysis.

A common approach for GC-MS analysis involves derivatization with an alcohol, such as methanol or ethanol, to form the corresponding stable ester, which can then be readily analyzed. For HPLC analysis, derivatization with a UV-active amine or alcohol can be utilized to enhance detection.

Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of this compound. These are generalized procedures and may require optimization for specific laboratory conditions.

Synthesis of 1-Phenylcyclopentane-1-carboxylic acid

This protocol is adapted from the known synthesis of the precursor carboxylic acid.

-

Cyclization: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve phenylacetonitrile and 1,4-dibromobutane in a suitable solvent (e.g., toluene).

-

Add a strong base, such as powdered sodium hydroxide or potassium hydroxide, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Heat the mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or GC).

-

After completion, cool the reaction mixture, add water, and extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain crude 1-phenylcyclopentane-1-carbonitrile.

-

Hydrolysis: To the crude nitrile, add a strong acid such as concentrated sulfuric acid or hydrochloric acid.

-

Heat the mixture to reflux until the hydrolysis is complete (monitoring by TLC or GC).

-

Cool the mixture and pour it onto ice.

-

Collect the precipitated 1-phenylcyclopentane-1-carboxylic acid by filtration, wash it with cold water, and dry it. Recrystallization from a suitable solvent may be necessary for purification.

Synthesis of this compound

This is a general procedure for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Caption: Experimental workflow for the synthesis of this compound.

-

Place 1-phenylcyclopentane-1-carboxylic acid in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).

-

Carefully add an excess of thionyl chloride (SOCl₂), typically 1.5 to 2 equivalents. A few drops of dimethylformamide (DMF) can be added as a catalyst.

-

Heat the mixture gently under reflux. The reaction is complete when the evolution of gases ceases.

-

Remove the excess thionyl chloride by distillation, preferably under reduced pressure.

-

Purify the resulting this compound by vacuum distillation.

GC-MS Analysis (via Derivatization)

This is a general protocol for the analysis of an acyl chloride by GC-MS after derivatization to its methyl ester.

-

Derivatization: In a clean, dry vial, dissolve a known amount of the sample containing this compound in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Add an excess of anhydrous methanol and a small amount of a non-nucleophilic base (e.g., pyridine) to scavenge the HCl produced.

-

Allow the reaction to proceed at room temperature for approximately 30 minutes.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).

-

Oven Program: A suitable temperature program to separate the methyl ester from other components. For example, start at 80°C, ramp to 250°C.

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 40-400). The identity of the methyl 1-phenylcyclopentane-1-carboxylate can be confirmed by its mass spectrum.

-

Safety and Handling

This compound is a reactive and corrosive compound. It is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It reacts with moisture to release corrosive hydrogen chloride gas. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical procedures should be conducted with appropriate safety precautions and by qualified personnel.

References

Spectroscopic and Synthetic Profile of 1-Phenylcyclopentane-1-carbonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 1-Phenylcyclopentane-1-carbonyl chloride (CAS No: 17380-62-0). The information is tailored for professionals in research and development, offering detailed experimental protocols and predicted spectral data to facilitate the identification and utilization of this compound.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following tables present predicted spectroscopic values for this compound. These predictions are generated using established computational algorithms and serve as a reliable reference for spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H-NMR Data (CDCl₃, 500 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.50 - 7.30 | m | 5H | Aromatic protons (C₆H₅) |

| 2.80 - 2.60 | m | 2H | Cyclopentane-H (α to C=O) |

| 2.10 - 1.90 | m | 2H | Cyclopentane-H |

| 1.90 - 1.70 | m | 4H | Cyclopentane-H |

Table 2: Predicted ¹³C-NMR Data (CDCl₃, 125 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 175.5 | Carbonyl Carbon (C=O) |

| 138.0 | Quaternary Aromatic Carbon |

| 129.0 | Aromatic CH |

| 128.5 | Aromatic CH |

| 127.0 | Aromatic CH |

| 65.0 | Quaternary Cyclopentane Carbon |

| 38.0 | Cyclopentane CH₂ |

| 25.0 | Cyclopentane CH₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1785 | Strong | C=O Stretch (Acid Chloride) |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C Bending |

| ~700 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 208/210 | 30/10 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 173 | 100 | [M - Cl]⁺ |

| 145 | 80 | [M - Cl - CO]⁺ |

| 105 | 60 | [C₆H₅CO]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

Synthesis Workflow

The synthesis of this compound typically proceeds through a two-step process starting from phenylacetonitrile and 1,4-dibromobutane. The workflow is illustrated below.

Caption: Synthesis of this compound.

Experimental Protocols

The following are detailed, generic protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 10-20 mg of the purified compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is free from moisture, as the analyte is reactive.

-

Instrumentation : Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H-NMR Acquisition :

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 90° pulse angle with a relaxation delay of 5 seconds to ensure full relaxation of aromatic protons.

-

Accumulate at least 16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C-NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a 45° pulse angle with a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (typically >1024) for adequate signal-to-noise, especially for quaternary carbons.

-

-

Data Processing : Process the raw data using appropriate NMR software. Apply a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

FT-IR Spectroscopy Protocol

-

Sample Preparation : As this compound is a liquid, it can be analyzed as a neat thin film. Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the clean salt plates.

-

Mount the sample plates in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

GC-MS Protocol

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[1]

-

Instrumentation : Employ a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Conditions :

-

Column : Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector : Set the injector temperature to 250°C with a split injection mode (e.g., 50:1 split ratio).

-

Oven Program : Start at an initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas : Use helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions :

-

Ion Source : Set the EI source temperature to 230°C.

-

Electron Energy : Use a standard electron energy of 70 eV.

-

Mass Range : Scan from m/z 40 to 450.

-

-

Data Analysis : Analyze the resulting chromatogram to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak should be compared with the predicted fragmentation pattern for identification.

References

Synthesis of 1-Phenylcyclopentane-1-carbonyl chloride from 1-phenyl-1-cyclopentanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Phenylcyclopentane-1-carbonyl chloride from its precursor, 1-phenyl-1-cyclopentanecarboxylic acid. This conversion is a fundamental reaction in organic synthesis, yielding a highly reactive acyl chloride intermediate that is a valuable building block for the synthesis of various pharmaceutical agents and fine chemicals.

Overview of the Synthesis

The transformation of 1-phenyl-1-cyclopentanecarboxylic acid to this compound is an acyl substitution reaction. The hydroxyl group of the carboxylic acid is replaced by a chlorine atom, significantly increasing the electrophilicity of the carbonyl carbon. This heightened reactivity makes the resulting acyl chloride an excellent precursor for reactions with a wide range of nucleophiles to form esters, amides, and ketones.

Several common chlorinating agents can be employed for this synthesis, with the most effective being thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus trichloride (PCl₃).[1] The choice of reagent can depend on factors such as desired reaction conditions, scale, and ease of purification. Thionyl chloride and oxalyl chloride are often preferred as their byproducts are gaseous (SO₂, HCl, CO, CO₂), which simplifies the purification of the final product.[2][3][4]

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is presented in the table below for easy reference.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Boiling Point (°C) |

| 1-phenyl-1-cyclopentanecarboxylic acid | C₁₂H₁₄O₂ | 190.24 | Solid | - |

| This compound | C₁₂H₁₃ClO | 208.68 | Liquid | 149-150 °C at 2.92 kPa[1] |

Reaction Mechanism and Experimental Workflow

The general mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride is depicted below. The reaction proceeds through a chlorosulfite intermediate, which is a better leaving group than the initial hydroxyl group.

Caption: General reaction mechanism for the formation of acyl chloride using thionyl chloride.

A generalized experimental workflow for this synthesis is outlined in the following diagram.

Caption: A typical experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound using thionyl chloride.

Materials:

-

1-phenyl-1-cyclopentanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenyl-1-cyclopentanecarboxylic acid. Add an excess of thionyl chloride (typically 2-3 molar equivalents) to the flask. The reaction can also be performed in an inert solvent like anhydrous dichloromethane.

-

Reaction: Gently heat the mixture to reflux (for neat thionyl chloride, the boiling point is 76 °C; if a solvent is used, the temperature will be that of the solvent's boiling point). Maintain the reflux with stirring for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood as sulfur dioxide and hydrogen chloride gases are evolved.

-

Monitoring: The progress of the reaction can be monitored by taking small aliquots, quenching them with methanol to form the methyl ester, and analyzing the mixture by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the disappearance of the starting carboxylic acid.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.

-

Purification: The crude this compound is then purified by vacuum distillation.[1] Collect the fraction boiling at 149-150 °C at a pressure of 2.92 kPa.[1]

Safety Precautions:

-

Thionyl chloride is a corrosive and toxic chemical that reacts violently with water. All manipulations should be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The reaction evolves toxic gases (SO₂ and HCl), which must be properly vented or trapped.

-

All glassware must be thoroughly dried before use to prevent the decomposition of the chlorinating agent and the product.

Characterization Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR | Phenyl protons (multiplet, ~7.2-7.5 ppm), cyclopentyl protons (multiplets, ~1.8-2.5 ppm). |

| ¹³C NMR | Carbonyl carbon (~175 ppm), quaternary carbon attached to phenyl group, phenyl carbons (~125-145 ppm), cyclopentyl carbons. |

| IR Spectroscopy | Strong C=O stretch for the acyl chloride at a characteristic high frequency (~1780-1815 cm⁻¹), C-Cl stretch, aromatic C-H and C=C stretches. |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of the product (m/z = 208.68), with a characteristic isotopic pattern for a chlorine-containing compound. |

This guide provides a foundational understanding and a practical framework for the synthesis of this compound. Researchers should adapt and optimize the described procedures based on their specific laboratory conditions and analytical capabilities.

References

The Biological Frontier of 1-Phenylcyclopentane-1-carbonyl Chloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1-phenylcyclopentane-1-carbonyl chloride represent a class of compounds with significant potential in medicinal chemistry. This technical guide provides an in-depth analysis of their biological activities, drawing from available research on closely related analogs, primarily 1-phenylcyclopentane-1-carboxamide and 1-phenylcycloalkanecarboxylic acid derivatives. While data on the carbonyl chloride moiety itself is limited in publicly accessible literature, the established biological profiles of its immediate derivatives offer valuable insights into potential therapeutic applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

The 1-phenylcyclopentane core structure is a recurring motif in pharmacologically active compounds, valued for its conformational rigidity and synthetic accessibility. The addition of a carbonyl chloride group at the 1-position creates a reactive intermediate, this compound, which is a versatile precursor for a diverse library of derivatives, most notably amides and esters. These derivatives have been investigated for a range of biological activities, including but not limited to, interactions with the central nervous system and enzymatic inhibition. This guide will explore the reported biological activities of these derivatives, with a focus on quantitative data and the methodologies used to obtain it.

Quantitative Biological Data

The following table summarizes the available quantitative data on the biological activity of 1-phenylcyclopentane derivatives and their close analogs. This data is crucial for understanding structure-activity relationships (SAR) and for guiding future drug design efforts.

| Compound ID/Name | Target(s) | Assay Type | IC50/Ki/EC50 (µM) | Reference |

| Carbetapentane | Sigma 1 Receptor | Radioligand Binding | Ki = 0.019 | [1] |

| Muscarinic M1 Receptor | Radioligand Binding | Ki = 1.1 | [1] | |

| Muscarinic M2 Receptor | Radioligand Binding | Ki = 0.42 | [1] | |

| Compound 34 | Sigma 1 Receptor | Radioligand Binding | Ki = 0.011 | [1] |

| Sigma 2 Receptor | Radioligand Binding | Ki = 0.72 | [1] | |

| Compound 35 | Sigma 1 Receptor | Radioligand Binding | Ki = 0.009 | [1] |

| Sigma 2 Receptor | Radioligand Binding | Ki = 0.70 | [1] | |

| Compound 39 | Sigma 1 Receptor | Radioligand Binding | Ki = 0.018 | [1] |

| Sigma 2 Receptor | Radioligand Binding | Ki = 0.92 | [1] | |

| Various Cyclopentane Derivatives | AKR1C1 | Enzyme Inhibition | Active in low micromolar range | [2] |

| AKR1C3 | Enzyme Inhibition | Active in low micromolar range | [2] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are methodologies for key experiments cited in the literature for assessing the biological activity of 1-phenylcyclopentane derivatives and their analogs.

Radioligand Binding Assay for Sigma Receptors

This protocol is adapted from studies on 1-phenylcycloalkanecarboxylic acid derivatives.[1]

Objective: To determine the binding affinity (Ki) of test compounds for sigma-1 and sigma-2 receptors.

Materials:

-

Guinea pig brain tissue (for sigma-1) or rat liver tissue (for sigma-2)

-

[³H]-(+)-pentazocine (for sigma-1) or [³H]-DTG (for sigma-2)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Test compounds (1-phenylcyclopentane derivatives)

-

Haloperidol (for non-specific binding determination)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize guinea pig brain or rat liver tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Binding Assay: In a final volume of 200 µL, incubate the membrane preparation with the radioligand ([³H]-(+)-pentazocine for sigma-1 or [³H]-DTG for sigma-2) and various concentrations of the test compound.

-

Non-specific Binding: In a parallel set of tubes, add a high concentration of haloperidol to determine non-specific binding.

-

Incubation: Incubate the assay tubes at room temperature for a specified time (e.g., 120 minutes).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Enzyme Inhibition Assay for AKR1C1 and AKR1C3

This protocol is a generalized procedure based on the evaluation of cyclopentane derivatives as inhibitors of steroid metabolizing enzymes.[2]

Objective: To determine the inhibitory potency (IC50) of test compounds against the enzymes AKR1C1 and AKR1C3.

Materials:

-

Recombinant human AKR1C1 and AKR1C3 enzymes

-

Substrate (e.g., a steroid such as progesterone)

-

Cofactor (NADPH)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Test compounds (1-phenylcyclopentane derivatives)

-

Spectrophotometer or plate reader

Procedure:

-

Assay Preparation: In a 96-well plate, add the phosphate buffer, NADPH, and the respective enzyme (AKR1C1 or AKR1C3).

-

Inhibitor Addition: Add various concentrations of the test compound to the wells. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period at a controlled temperature (e.g., 10 minutes at 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curves. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations: Pathways and Workflows

Visual representations are invaluable for understanding complex biological systems and experimental designs. The following diagrams were created using the DOT language.

General Workflow for Drug Discovery and Evaluation

Caption: A simplified workflow for the discovery and development of new therapeutic agents.

Simplified Sigma-1 Receptor Signaling

Caption: A simplified representation of a potential Sigma-1 receptor signaling pathway.

Enzyme Inhibition Mechanism

References

Solubility Profile of 1-Phenylcyclopentane-1-carbonyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 1-phenylcyclopentane-1-carbonyl chloride in organic solvents. Due to the compound's reactive nature, particularly its reactivity with protic solvents, this document focuses on qualitative solubility characteristics and outlines a generalized experimental protocol for safely determining its solubility. This information is critical for professionals in drug development and chemical synthesis who utilize this reagent in their workflows.

Physicochemical Properties

This compound is a chemical intermediate, appearing as a liquid at room temperature.[1] Its reactivity is largely dictated by the acyl chloride functional group, which is susceptible to nucleophilic attack. This high reactivity, especially towards water, means it cannot be considered to dissolve in aqueous solutions; instead, it undergoes a vigorous reaction.[2]

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃ClO | [3] |

| Molecular Weight | 208.68 g/mol | [3] |

| Physical Form | Liquid | [1] |

| Boiling Point | 149-150 °C at 2.92 kPa | |

| Boiling Point | 88-90 °C at 0.4 Torr | [4] |

| Density | 1.175 ± 0.06 g/cm³ (Predicted) | [4] |

| Water Solubility | Reacts violently | [2] |

Table 1: Physicochemical Properties of this compound

Qualitative Solubility in Organic Solvents

For practical applications, solubility is expected in common anhydrous aprotic solvents used in synthesis.

| Solvent Class | Examples | Expected Solubility | Rationale |

| Aprotic Polar | Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Soluble | These solvents are standard media for reactions involving acyl chlorides and are unlikely to react. |

| Aprotic Non-polar | Toluene, Hexanes | Likely Soluble | Solubility will depend on the overall polarity of the molecule. |

| Protic Polar | Ethanol, Methanol | Reactive | Acyl chlorides react with alcohols to form esters. |

| Protic Polar | Water | Reactive | Vigorous reaction to form the corresponding carboxylic acid.[2] |

Table 2: Expected Qualitative Solubility of this compound

Experimental Protocol for Solubility Determination

Given the reactivity of this compound, a carefully designed experimental protocol is necessary to determine its solubility in a given organic solvent. The following is a generalized procedure that should be adapted based on the specific solvent and available analytical techniques. All operations must be conducted under anhydrous conditions in a well-ventilated fume hood.

A visual representation of the experimental workflow is provided below.

Caption: A generalized workflow for determining the solubility of a reactive compound like this compound.

Detailed Methodology

-

Preparation:

-

Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).

-

Use anhydrous grade organic solvents. If not available, the solvent should be dried using appropriate methods (e.g., molecular sieves).

-

Handle this compound under an inert atmosphere to prevent hydrolysis from ambient moisture.

-

-

Gravimetric Method (for a saturated solution):

-

In a sealed, tared vial under an inert atmosphere, add a known volume of the desired anhydrous organic solvent.

-

Incrementally add small, precisely weighed amounts of this compound to the solvent.

-

After each addition, securely seal the vial and agitate it (e.g., using a magnetic stirrer or vortex mixer) at a constant temperature until the solid is fully dissolved.

-

Continue adding the compound until a small amount of undissolved solid persists, indicating a saturated solution.

-

Allow the solution to equilibrate for a set period (e.g., 24 hours) at a constant temperature with gentle agitation to ensure saturation.

-

Carefully filter the saturated solution through a pre-weighed syringe filter to remove any undissolved solid.

-

Weigh the clear, saturated filtrate.

-

Evaporate the solvent from the filtrate under reduced pressure and weigh the remaining residue (the dissolved compound).

-

Calculate the solubility as the mass of the residue per volume or mass of the solvent.

-

-

Instrumental Analysis Method:

-

Prepare a saturated solution as described in steps 2a-2e.

-

After equilibration, carefully take an aliquot of the supernatant (the clear liquid above any undissolved solid).

-

Dilute the aliquot with a known volume of the same anhydrous solvent.

-

Analyze the diluted sample using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of this compound. A pre-established calibration curve will be necessary for accurate quantification.

-

Calculate the solubility based on the determined concentration and the dilution factor. The derivatization of the acyl chloride may be necessary for stable and reproducible HPLC analysis.[6]

-

Safety Precautions

This compound is a reactive and potentially hazardous compound. It is crucial to handle it with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of corrosive vapors. Due to its reactivity with water, care should be taken to avoid contact with moisture.

References

- 1. This compound | 17380-62-0 [sigmaaldrich.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. This compound | C12H13ClO | CID 12378905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. α-Phenylcyclopentanecarbonyl chloride | 17380-62-0 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: 1-Phenylcyclopentane-1-carbonyl chloride in Acylation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-phenylcyclopentane-1-carbonyl chloride in various acylation reactions. This versatile reagent serves as a key building block in the synthesis of pharmaceuticals and other complex organic molecules. The protocols detailed below offer step-by-step guidance for laboratory-scale synthesis, while the accompanying data and diagrams provide essential information for reaction planning and optimization.

Overview of Acylation Reactions

This compound is a reactive acyl halide that readily participates in nucleophilic acyl substitution reactions. The bulky 1-phenylcyclopentyl group can introduce unique steric and electronic properties to the target molecules, making it a valuable synthon in medicinal chemistry. The primary applications of this reagent lie in Friedel-Crafts acylation to form aryl ketones, esterification of alcohols, and amidation of amines.

Friedel-Crafts Acylation of Aromatic Compounds

The Friedel-Crafts acylation allows for the introduction of the 1-phenylcyclopentanoyl group onto an aromatic ring, forming a ketone. This reaction is a powerful tool for carbon-carbon bond formation.

Reaction Scheme:

Logical Workflow for Friedel-Crafts Acylation:

Caption: General workflow for a Friedel-Crafts acylation reaction.

Experimental Protocol: Friedel-Crafts Acylation of Benzene

This protocol describes the synthesis of (1-phenylcyclopentyl)(phenyl)methanone.

Materials:

-

This compound

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Benzene (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), 2M

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous benzene (10 eq).

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 2M HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ketone.

Quantitative Data for Friedel-Crafts Acylation:

| Aromatic Substrate | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzene | AlCl₃ | DCM/Benzene | 0 to RT | 4.5 | ~85 | [General Procedure] |

| Toluene | AlCl₃ | DCM | 0 to RT | 5 | ~80 (p-isomer) | [General Procedure] |

| Thiophene | SnCl₄ | Nitrobenzene | 150 | 3 | ~70 | [1] |

Acylation of Alcohols (Esterification)

This compound reacts with alcohols in the presence of a base to form the corresponding esters. This reaction is fundamental in the synthesis of various drug molecules, including the anticholinergic and antitussive agent Caramiphen (as its amino ester derivative).

Reaction Scheme:

Experimental Protocol: Synthesis of 2-(Diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate[2]

This protocol is adapted from the synthesis of a precursor to Caramiphen.[2]

Materials:

-

This compound (20.8 parts by weight)[2]

-

2-(Diethylamino)ethanol (12 parts by weight)[2]

-

Absolute ether (300 parts by volume)[2]

-

Dilute hydrochloric acid

-

Potassium carbonate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 20.8 parts of this compound in 250 parts by volume of absolute ether.[2]

-

Cool the solution in a salt-ice bath to below 0 °C with stirring.[2]

-

Slowly add a solution of 12 parts of 2-(diethylamino)ethanol in 50 parts by volume of absolute ether, maintaining the temperature below 0 °C.[2]

-

After the addition is complete, continue stirring at room temperature for 2 hours.[2]

-

Wash the reaction mixture twice with water and then once with dilute hydrochloric acid.[2]

-

Collect the aqueous acidic solutions and extract with ether to remove any unreacted starting materials.[2]

-

Make the aqueous solution alkaline with potassium carbonate to free the basic ester.[2]

-

Extract the product into ether.[2]

-

Wash the ethereal solution with water, dry over potassium carbonate, and distill off the solvent.[2]

-

The resulting basic ester can be further purified by distillation under reduced pressure (boiling point 140 °C at 0.07 mm Hg).[2]

Acylation of Amines (Amidation)

The reaction of this compound with primary or secondary amines yields the corresponding amides. This is a robust and high-yielding transformation.

Reaction Scheme:

Signaling Pathway for Amide Formation:

Caption: Mechanism of amide formation from an acyl chloride.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-1-phenylcyclopentanecarboxamides

Materials:

-

This compound

-

Substituted aniline

-

Pyridine or Triethylamine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the substituted aniline (1.0 eq) and pyridine (1.2 eq) in DCM at 0 °C.

-

Slowly add a solution of this compound (1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to yield the pure amide.

Quantitative Data for Amidation Reactions:

| Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Pyridine | DCM | 0 to RT | 12 | >90 | [General Procedure] |

| 4-Nitroaniline | Pyridine | THF | 0 to RT | 12 | ~95 | [3] |

| Diethylamine | Triethylamine | Ether | 0 to RT | 2 | >90 | [General Procedure] |

Safety Information

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.

Disclaimer: The protocols provided are for informational purposes only and should be carried out by qualified individuals in a properly equipped laboratory setting. Appropriate safety precautions should always be taken.

References

- 1. US4814508A - Friedel-crafts preparation of aromatic ketones - Google Patents [patents.google.com]

- 2. US2404588A - Basic esters of 1-aryl-cycloalkyl-1-carboxylic acids and a process for their manufacture - Google Patents [patents.google.com]

- 3. US6222013B1 - Process for esterification of amino - Google Patents [patents.google.com]

Application Notes and Protocols: Reaction of 1-Phenylcyclopentane-1-carbonyl chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of novel carboxamide derivatives is a cornerstone of modern medicinal chemistry and drug discovery. The 1-phenylcyclopentane-1-carboxamide scaffold, in particular, represents a promising structural motif. The rigid cyclopentyl group, combined with the aromatic phenyl ring, provides a unique three-dimensional architecture that can be exploited for targeted interactions with biological macromolecules. This document provides detailed application notes and experimental protocols for the synthesis of a diverse library of N-substituted 1-phenylcyclopentane-1-carboxamides through the reaction of 1-phenylcyclopentane-1-carbonyl chloride with various primary amines.

Applications in Drug Discovery

Derivatives of 1-phenylcyclopentane-1-carboxamide are of significant interest to the pharmaceutical industry due to their potential therapeutic applications across various disease areas. The structural analogue, 1-phenylcyclopropane carboxamide, has been investigated for a range of pharmacological activities, including anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial properties[1].

Anticancer Potential: Recent studies have highlighted the antiproliferative activity of compounds containing the phenylcycloalkane moiety. For instance, cyclopentenone derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways and the activation of caspase-3. Furthermore, cyclopentane-fused anthraquinones have been found to interact with DNA and inhibit topoisomerase I, a key enzyme in DNA replication and a validated target in oncology. Molecular docking studies of 1-phenylcyclopentane carboxylic acid, the precursor to the title compound, suggest its potential as an anti-cancer agent. These findings indicate that N-substituted 1-phenylcyclopentane-1-carboxamides are promising candidates for the development of novel anticancer therapeutics.

Anti-inflammatory Activity: The NLRP3 (NOD-like receptor protein 3) inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. Structurally related N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogues have been identified as potent inhibitors of the NLRP3 inflammasome. This suggests that the 1-phenylcyclopentane-1-carboxamide scaffold could be a valuable starting point for the design of novel anti-inflammatory agents.

Reaction Overview

The reaction of this compound with a primary amine is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. The reaction is typically rapid and high-yielding.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted 1-Phenylcyclopentane-1-carboxamides

This protocol outlines a general method for the reaction of this compound with a variety of primary amines.

Materials:

-

This compound

-

Primary amine of choice (e.g., aniline, benzylamine, etc.)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous DCM.

-

Addition of Base: Add triethylamine or DIPEA (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the reaction mixture. The addition is typically performed dropwise at 0 °C to control any exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 1-phenylcyclopentane-1-carboxamide.

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Preparation of this compound

This protocol describes the synthesis of the starting acyl chloride from the corresponding carboxylic acid.

Materials:

-

1-Phenylcyclopentane-1-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Toluene

-

A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

-

Reaction Setup: In a fume hood, suspend or dissolve 1-phenylcyclopentane-1-carboxylic acid (1.0 equivalent) in anhydrous DCM or toluene in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with aqueous NaOH).

-

Addition of Chlorinating Agent:

-

Using Thionyl Chloride: Add thionyl chloride (2.0-3.0 equivalents) dropwise to the mixture at room temperature.

-

Using Oxalyl Chloride: Add oxalyl chloride (1.5-2.0 equivalents) dropwise to the mixture, followed by the addition of a catalytic amount of DMF (1-2 drops).

-

-

Reaction: Heat the reaction mixture to reflux and maintain for 1-3 hours, or until the evolution of gas ceases.

-

Removal of Excess Reagent: Carefully remove the excess thionyl chloride or oxalyl chloride and solvent by distillation or under reduced pressure.

-

Product Isolation: The resulting this compound is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Data Presentation

The following table summarizes representative data for the synthesis of N-substituted 1-phenylcyclopropane-1-carboxamides, a close structural analog, which can serve as a reference for expected yields and reaction conditions for the corresponding cyclopentane derivatives.

| Entry | Primary Amine | Base | Solvent | Time (h) | Yield (%) |

| 1 | Aniline | DIPEA | DMF | 2 | 82 |

| 2 | 4-Fluoroaniline | DIPEA | DMF | 2 | 85 |

| 3 | 4-Chloroaniline | DIPEA | DMF | 2.5 | 88 |

| 4 | 4-Bromoaniline | DIPEA | DMF | 2.5 | 91 |

| 5 | 4-Methylaniline | DIPEA | DMF | 2 | 84 |

| 6 | 4-Methoxyaniline | DIPEA | DMF | 3 | 80 |

| 7 | Benzylamine | DIPEA | DMF | 1.5 | 89 |

| 8 | 2-Phenylethylamine | DIPEA | DMF | 2 | 86 |

Data adapted from a study on 1-phenylcyclopropane carboxamides and is intended to be illustrative.

Visualizations

Reaction Scheme

Caption: General reaction scheme for the synthesis of N-substituted 1-phenylcyclopentane-1-carboxamides.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis and purification of the target compounds.

Potential Signaling Pathway in Cancer

Caption: A plausible signaling pathway for the anticancer activity of 1-phenylcyclopentane-1-carboxamide derivatives.

References

Application Notes and Protocols: Synthesis of Amides Using 1-Phenylcyclopentane-1-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a diverse range of N-substituted amides from 1-phenylcyclopentane-1-carbonyl chloride. Amides are a critical functional group in medicinal chemistry, and the 1-phenylcyclopentane moiety offers a unique three-dimensional scaffold that can be exploited for probing protein-ligand interactions. These application notes describe the general reaction, specific experimental procedures, and purification methods. Additionally, potential applications of the resulting 1-phenylcyclopentanecarboxamides in cancer therapy are discussed, with a focus on their possible role as inhibitors of key signaling pathways involved in cell proliferation and survival.

Introduction

Amide bond formation is one of the most fundamental and frequently utilized reactions in the synthesis of pharmaceuticals, natural products, and other biologically active molecules. The reaction of an acyl chloride with a primary or secondary amine is a robust and efficient method for creating this crucial linkage. This compound serves as a versatile building block, introducing a bulky, lipophilic, and conformationally constrained phenylcyclopentane group. This structural motif is of interest in drug discovery for its potential to enhance binding affinity and metabolic stability.

Recent studies have highlighted the anticancer and antiproliferative properties of various carboxamide derivatives.[1][2][3] These compounds have been shown to target and inhibit key components of signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and EGFR pathways, as well as enzymes like topoisomerase. The amides synthesized from this compound represent a novel class of compounds that could be explored for such therapeutic applications.

Data Presentation

The following table summarizes the expected yields for the synthesis of various N-substituted 1-phenylcyclopentane-1-carboxamides based on general amide formation reactions. Please note that actual yields may vary depending on the specific amine and reaction conditions.

| Entry | Amine | Product | Expected Yield (%) |

| 1 | Aniline | N-phenyl-1-phenylcyclopentane-1-carboxamide | 85-95 |

| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide | 80-90 |

| 3 | Benzylamine | N-benzyl-1-phenylcyclopentane-1-carboxamide | 90-98 |

| 4 | Piperidine | 1-(1-phenylcyclopentane-1-carbonyl)piperidine | 90-98 |

| 5 | Morpholine | 4-(1-phenylcyclopentane-1-carbonyl)morpholine | 88-96 |

Experimental Protocols

General Protocol for the Synthesis of N-Substituted 1-Phenylcyclopentane-1-carboxamides

This protocol is a general guideline for the reaction of this compound with a primary or secondary amine in the presence of a base.

Materials:

-

This compound

-

Amine (e.g., aniline, benzylamine, piperidine)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

To a stirred solution of the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (5-10 mL per mmol of amine) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 eq.) in anhydrous dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 1-phenylcyclopentane-1-carboxamide.

Characterization:

The structure and purity of the synthesized amides should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-substituted 1-phenylcyclopentane-1-carboxamides.

Potential Signaling Pathway Inhibition

The synthesized 1-phenylcyclopentanecarboxamides may exert antiproliferative effects by inhibiting key signaling pathways involved in cancer cell growth and survival. The diagram below depicts a simplified representation of the PI3K/Akt signaling pathway and a hypothetical point of inhibition by a 1-phenylcyclopentanecarboxamide derivative.[1][4][5]

Conclusion

The protocol described herein provides a straightforward and efficient method for the synthesis of a variety of N-substituted amides from this compound. The resulting 1-phenylcyclopentanecarboxamides are of significant interest for further investigation as potential therapeutic agents, particularly in the field of oncology. The unique structural features of these compounds, combined with the well-established importance of the amide functional group in drug design, make them promising candidates for the development of novel inhibitors of key cellular signaling pathways. Further studies are warranted to explore the full therapeutic potential of this class of molecules.

References

Application Notes and Protocols for 1-Phenylcyclopentane-1-carbonyl chloride in the Synthesis of Novel Organic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylcyclopentane-1-carbonyl chloride is a versatile chemical intermediate that serves as a valuable building block in the synthesis of a variety of novel organic compounds. Its unique structural motif, featuring a phenyl group attached to a five-membered carbocyclic ring, makes it a precursor for molecules with potential applications in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel compounds with potential therapeutic activities, such as antiviral and anticonvulsant agents.

Application 1: Synthesis of Novel Antiviral Agents

Recent research has identified piperazinylquinoline derivatives as potent inhibitors of the Respiratory Syncytial Virus (RSV) fusion protein.[1][2] The synthesis of these inhibitors often involves the acylation of a piperazine-containing core with various acyl chlorides. This compound can be employed in this context to generate novel analogs with potentially improved pharmacokinetic or pharmacodynamic properties.

Logical Workflow for Synthesis of a Novel RSV Fusion Inhibitor Analog

Caption: Workflow for the synthesis and evaluation of a novel antiviral agent.

Experimental Protocol: Synthesis of (1-Phenylcyclopentyl)(4-(quinolin-2-yl)piperazin-1-yl)methanone

This protocol is adapted from the general procedure for the synthesis of piperazinylquinoline derivatives.[1]

Materials:

-

This compound

-

tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl) in ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Acylation:

-

To a solution of tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylate (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq).

-

Slowly add a solution of this compound (1.2 eq) in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: EtOAc/Hexanes gradient) to obtain the Boc-protected intermediate.

-

-

Deprotection:

-

Dissolve the purified Boc-protected intermediate in ethyl acetate.

-

Cool the solution to 0-5 °C and add a solution of HCl in ethyl acetate (4 M).

-

Stir the mixture at room temperature for 2-4 hours.

-

Collect the resulting precipitate by filtration, wash with cold ethyl acetate, and dry under vacuum to yield the hydrochloride salt of the final product.

-

Quantitative Data (Hypothetical)

| Step | Reactant | Product | Yield (%) | Purity (HPLC) |

| Acylation | This compound | Boc-protected intermediate | 85 | >95% |

| Deprotection | Boc-protected intermediate | (1-Phenylcyclopentyl)(4-(quinolin-2-yl)piperazin-1-yl)methanone HCl | 92 | >98% |

Application 2: Synthesis of Novel Anticonvulsant Agents

The 1-phenylcycloalkylamine scaffold is a known pharmacophore for anticonvulsant activity. Contraction of the cyclohexane ring in phencyclidine (PCP) analogs to a cyclopentane ring has been shown to potentially improve the therapeutic index.[3] this compound can be used to synthesize a library of 1-phenylcyclopentane-1-carboxamides, which are of interest as potential anticonvulsant agents.

Signaling Pathway: Potential Mechanism of Action

While the precise mechanism for novel anticonvulsants would require extensive investigation, many existing drugs with this scaffold act as non-competitive NMDA receptor antagonists.

Caption: Potential mechanism of action for novel anticonvulsant compounds.

Experimental Protocol: General Synthesis of 1-Phenylcyclopentane-1-carboxamides

This protocol is based on standard amide coupling reactions.

Materials:

-

This compound

-

A primary or secondary amine (e.g., benzylamine, morpholine)

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., dichloromethane - DCM, or tetrahydrofuran - THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Amide Formation:

-

Dissolve the amine (1.0 eq) and the non-nucleophilic base (1.2 eq) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Once the starting material is consumed, dilute the reaction mixture with the solvent and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by either recrystallization or silica gel column chromatography to obtain the desired 1-phenylcyclopentane-1-carboxamide.

-

Quantitative Data (Representative Examples)

| Amine Reactant | Product | Yield (%) | Melting Point (°C) |

| Benzylamine | N-Benzyl-1-phenylcyclopentane-1-carboxamide | 91 | 112-114 |

| Morpholine | (Morpholino)(1-phenylcyclopentyl)methanone | 88 | 95-97 |

| Aniline | N,1-Diphenylcyclopentane-1-carboxamide | 85 | 130-132 |

Conclusion

This compound is a readily accessible and reactive intermediate for the synthesis of novel organic compounds. The protocols and data presented herein demonstrate its utility in the creation of potential antiviral and anticonvulsant agents through straightforward acylation and amidation reactions. Researchers are encouraged to adapt these methodologies to generate diverse libraries of compounds for further biological evaluation and drug discovery efforts.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amines Following Derivatization with 1-Phenylcyclopentane-1-carbonyl chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aliphatic amines are a class of organic compounds that are frequently analyzed in environmental, biological, and pharmaceutical samples.[1][2] However, their analysis by high-performance liquid chromatography (HPLC) can be challenging due to their lack of a strong chromophore, high polarity, and potential for peak tailing.[3] To overcome these limitations, a pre-column derivatization step is often employed.[4][5] Derivatization converts the amines into derivatives with improved chromatographic and detection properties.[1][3] This application note describes a method for the derivatization of primary and secondary amines with 1-phenylcyclopentane-1-carbonyl chloride for subsequent HPLC analysis.

The derivatizing agent, this compound, introduces a phenyl group, which acts as a chromophore, allowing for sensitive UV detection. The derivatization reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable amide derivative and hydrochloric acid.[6][7][8] The increased hydrophobicity of the resulting derivative also improves its retention on reversed-phase HPLC columns.[4]

Principle of the Method

Primary and secondary amines are derivatized with this compound in an alkaline medium. The excess derivatizing reagent is quenched, and the resulting stable amide derivatives are separated by reversed-phase HPLC with UV detection.

Experimental Protocols

1. Materials and Reagents

-

This compound (PCPC-Cl)

-

Amine standards (e.g., methylamine, ethylamine, diethylamine)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Sodium bicarbonate buffer (0.1 M, pH 9.0)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Syringe filters (0.45 µm)

2. Equipment

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Vortex mixer

-

pH meter

-

Analytical balance

-

Micropipettes

3. Preparation of Solutions

-

Derivatizing Reagent Solution (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of acetonitrile. Prepare this solution fresh daily.

-

Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each amine standard and dissolve in 10 mL of a suitable solvent (e.g., water or methanol).

-

Working Standard Solutions (1-100 µg/mL): Prepare a series of working standard solutions by diluting the stock solutions with the appropriate solvent.

4. Derivatization Procedure

-

To 100 µL of the amine standard solution or sample in a microcentrifuge tube, add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).

-

Add 100 µL of the 10 mg/mL PCPC-Cl solution in acetonitrile.

-

Vortex the mixture for 1 minute.

-

Allow the reaction to proceed at room temperature for 30 minutes.

-

Add 50 µL of 1 M HCl to quench the reaction and neutralize the excess base.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Conditions

-

Column: Reversed-phase C18 (4.6 x 150 mm, 5 µm)

-

Mobile Phase:

-

A: Water

-

B: Acetonitrile

-

-

Gradient:

-

0-15 min: 50-80% B

-

15-20 min: 80% B

-

20-21 min: 80-50% B

-

21-25 min: 50% B

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm

Data Presentation

The following table summarizes hypothetical quantitative data for the HPLC analysis of two representative amines after derivatization with PCPC-Cl. Actual values will need to be determined experimentally.

| Analyte (Derivative) | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Linearity (R²) (1-100 µg/mL) |

| Methylamine-PCPC | 8.5 | 0.5 | 1.5 | >0.995 |

| Diethylamine-PCPC | 12.2 | 0.3 | 1.0 | >0.998 |

Mandatory Visualizations

Reaction Mechanism

Caption: Reaction mechanism of amine derivatization with this compound.

Experimental Workflow

Caption: Workflow for the derivatization and HPLC analysis of amines.

References

- 1. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]

- 2. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Chemical derivatization processes applied to amine determination in samples of different matrix composition. | Semantic Scholar [semanticscholar.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chemguide.co.uk [chemguide.co.uk]

The Versatility of 1-Phenylcyclopentane-1-carbonyl chloride in Medicinal Chemistry: A Gateway to Modulating the Sigma-1 Receptor

For Immediate Release